molecular formula C24H19FN2O3S2 B11271005 3-[(4-fluorophenyl)(methyl)sulfamoyl]-N,4-diphenylthiophene-2-carboxamide

3-[(4-fluorophenyl)(methyl)sulfamoyl]-N,4-diphenylthiophene-2-carboxamide

Cat. No.: B11271005
M. Wt: 466.6 g/mol
InChI Key: NRQIOIYGUSFQSD-UHFFFAOYSA-N
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Description

3-[(4-fluorophenyl)(methyl)sulfamoyl]-N,4-diphenylthiophene-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a thiophene ring, which is a sulfur-containing five-membered aromatic ring, and several functional groups that contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-fluorophenyl)(methyl)sulfamoyl]-N,4-diphenylthiophene-2-carboxamide typically involves multiple steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources under acidic conditions.

    Introduction of the Carboxamide Group: The carboxamide group can be introduced via the reaction of the thiophene derivative with an appropriate amine in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    Attachment of the Sulfamoyl Group: The sulfamoyl group can be introduced by reacting the intermediate with sulfonyl chlorides in the presence of a base like triethylamine.

    Addition of the Fluorophenyl and Diphenyl Groups: These groups can be added through various substitution reactions, often involving palladium-catalyzed cross-coupling reactions like Suzuki or Heck coupling.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the sulfamoyl group, leading to sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like nitric acid for nitration or bromine for bromination.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, 3-[(4-fluorophenyl)(methyl)sulfamoyl]-N,4-diphenylthiophene-2-carboxamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.

Biology

In biological research, this compound can be used to study the interactions of sulfamoyl and carboxamide groups with biological targets. It may serve as a lead compound in the development of new drugs, particularly those targeting enzymes or receptors that interact with these functional groups.

Medicine

In medicine, derivatives of this compound could be explored for their potential therapeutic effects. The presence of the fluorophenyl group suggests possible applications in the development of fluorinated pharmaceuticals, which often have improved metabolic stability and bioavailability.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, that benefit from the unique properties of the thiophene ring and the various functional groups.

Mechanism of Action

The mechanism of action of 3-[(4-fluorophenyl)(methyl)sulfamoyl]-N,4-diphenylthiophene-2-carboxamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, or covalent bonding. The sulfamoyl group could act as a hydrogen bond donor or acceptor, while the fluorophenyl group could enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    3-[(4-chlorophenyl)(methyl)sulfamoyl]-N,4-diphenylthiophene-2-carboxamide: Similar structure but with a chlorine atom instead of fluorine.

    3-[(4-bromophenyl)(methyl)sulfamoyl]-N,4-diphenylthiophene-2-carboxamide: Similar structure but with a bromine atom instead of fluorine.

    3-[(4-methylphenyl)(methyl)sulfamoyl]-N,4-diphenylthiophene-2-carboxamide: Similar structure but with a methyl group instead of fluorine.

Uniqueness

The presence of the fluorophenyl group in 3-[(4-fluorophenyl)(methyl)sulfamoyl]-N,4-diphenylthiophene-2-carboxamide makes it unique compared to its analogs. Fluorine atoms can significantly alter the electronic properties of a molecule, potentially enhancing its binding affinity and metabolic stability in biological systems.

Properties

Molecular Formula

C24H19FN2O3S2

Molecular Weight

466.6 g/mol

IUPAC Name

3-[(4-fluorophenyl)-methylsulfamoyl]-N,4-diphenylthiophene-2-carboxamide

InChI

InChI=1S/C24H19FN2O3S2/c1-27(20-14-12-18(25)13-15-20)32(29,30)23-21(17-8-4-2-5-9-17)16-31-22(23)24(28)26-19-10-6-3-7-11-19/h2-16H,1H3,(H,26,28)

InChI Key

NRQIOIYGUSFQSD-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=C(C=C1)F)S(=O)(=O)C2=C(SC=C2C3=CC=CC=C3)C(=O)NC4=CC=CC=C4

Origin of Product

United States

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